molecular formula C12H16 B1199045 1,5-Dimethyltetralin CAS No. 21564-91-0

1,5-Dimethyltetralin

Cat. No. B1199045
CAS RN: 21564-91-0
M. Wt: 160.25 g/mol
InChI Key: BMADLDGHUBLVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07935856B2

Procedure details

Three hundred milliliters of a solution obtained by mixing o-xylene as a diluent and 5-OTP as a reactant in a weight ratio of 9:1 was introduced into a liquid-phase batch reactor. Then, the mixture was heated to 120° C. at normal pressure by using a mantle. Thereafter, 9 g of the dealuminated zeolite beta catalyst prepared in the above 1 was added to the reaction solution and the resulting mixture was allowed to react under stirring at 200 rpm for 28 hours while maintaining the reaction temperature at 120° C.±1° C. The concentration of the product over the reaction time was analyzed by gas chromatography (Model No.: 6890N, manufactured by Agilent Technologies). The analyzed results for the product were shown in Table 1.
[Compound]
Name
zeolite
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12])=[CH:6][CH:5]=[CH:4][CH:3]=1>CC1C=CC=CC=1C>[CH3:12][CH:11]1[C:6]2[C:7](=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=2)[CH2:8][CH2:9][CH2:10]1

Inputs

Step One
Name
zeolite
Quantity
9 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=C1CCCC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
under stirring at 200 rpm for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into a liquid-phase batch reactor
ADDITION
Type
ADDITION
Details
was added to the reaction solution
CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 120° C.±1° C
CUSTOM
Type
CUSTOM
Details
The analyzed results for the product

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
Smiles
CC1CCCC2=C(C=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.